molecular formula C13H28 B3327070 2-Methyl-5-propylnonane CAS No. 31081-17-1

2-Methyl-5-propylnonane

Cat. No.: B3327070
CAS No.: 31081-17-1
M. Wt: 184.36 g/mol
InChI Key: CABCROIGBFQLHZ-UHFFFAOYSA-N
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Description

2-Methyl-5-propylnonane is a branched hydrocarbon with the molecular formula C13H28 It is a member of the alkane family, characterized by its saturated carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-propylnonane typically involves the classical alcohol-olefin-paraffin conversion. This method includes the following steps:

Industrial Production Methods: Industrial production of branched alkanes like this compound often employs similar methods but on a larger scale, utilizing continuous flow reactors and high-pressure hydrogenation systems to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-propylnonane primarily undergoes reactions typical of alkanes, including:

    Oxidation: Combustion in the presence of oxygen to form carbon dioxide and water.

    Substitution: Halogenation reactions where hydrogen atoms are replaced by halogen atoms under UV light.

Common Reagents and Conditions:

    Oxidation: Requires oxygen and an ignition source.

    Substitution: Involves halogens like chlorine or bromine and UV light.

Major Products:

    Oxidation: Carbon dioxide and water.

    Substitution: Halogenated alkanes, such as 2-chloro-5-propylnonane.

Scientific Research Applications

2-Methyl-5-propylnonane has several applications in scientific research:

    Chemistry: Used as a reference compound in the study of branched hydrocarbons and their properties.

    Biology: Investigated for its potential role in biological systems, particularly in the study of lipid metabolism.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized as a fuel additive and in the synthesis of surfactants.

Mechanism of Action

The mechanism of action of 2-Methyl-5-propylnonane is primarily related to its hydrophobic interactions. In biological systems, it can integrate into lipid membranes, affecting membrane fluidity and function. Its interactions with molecular targets are largely non-specific, driven by hydrophobic forces.

Comparison with Similar Compounds

  • 2-Methyl-5-ethylnonane
  • 2,4-Dimethyldecane
  • 3-Ethyldecane

Comparison: 2-Methyl-5-propylnonane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to similar compounds, it may exhibit different boiling points, densities, and reactivity profiles .

Properties

IUPAC Name

2-methyl-5-propylnonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28/c1-5-7-9-13(8-6-2)11-10-12(3)4/h12-13H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABCROIGBFQLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCC)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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